molecular formula C9H13N3O B3337273 N'-(2-amino-4-methylphenyl)acetohydrazide CAS No. 60882-66-8

N'-(2-amino-4-methylphenyl)acetohydrazide

Cat. No.: B3337273
CAS No.: 60882-66-8
M. Wt: 179.22 g/mol
InChI Key: WTAINPPUVDXZIG-UHFFFAOYSA-N
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Description

N'-(2-amino-4-methylphenyl)acetohydrazide is a specialized biochemical intermediate of significant interest in medicinal and organic chemistry research. This compound features both a hydrazide and a primary aniline functional group on an aromatic ring, making it a versatile precursor for the construction of various nitrogen-containing heterocycles. Its molecular structure is particularly valuable for synthesizing novel compounds with potential pharmacological activities. Researchers utilize this acetohydrazide in the design and development of new chemical entities, such as triazoles and pyrazoles, which are core structures in many therapeutic agents . These heterocyclic systems are frequently investigated for a broad spectrum of biological properties, including anticancer and antimicrobial activities. The compound serves as a fundamental building block in one-pot synthetic protocols and cyclization reactions, enabling efficient exploration of structure-activity relationships. This compound is provided for research applications strictly. It is not intended for diagnostic or therapeutic uses. Handle with care in accordance with all applicable laboratory safety standards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(2-amino-4-methylphenyl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13N3O/c1-6-3-4-9(8(10)5-6)12-11-7(2)13/h3-5,12H,10H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAINPPUVDXZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NNC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90314648
Record name N'-(2-Amino-4-methylphenyl)acetohydrazide
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Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60882-66-8
Record name NSC286701
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Record name N'-(2-Amino-4-methylphenyl)acetohydrazide
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Record name ACETIC 2-(2-AMINO-4-METHYLPHENYL)HYDRAZIDE
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Synthetic Methodologies and Reaction Pathways for N 2 Amino 4 Methylphenyl Acetohydrazide and Its Derivatives

Established Synthetic Routes for the Core Compound

The synthesis of N'-(2-amino-4-methylphenyl)acetohydrazide, like many hydrazide compounds, primarily relies on well-established reactions that are both reliable and adaptable. These methods form the basis for accessing the core structure needed for further chemical exploration.

Hydrazinolysis-Based Synthesis

The most common and straightforward method for preparing carboxylic acid hydrazides is the hydrazinolysis of their corresponding esters. acs.orgresearchgate.net This nucleophilic acyl substitution reaction involves treating an ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent such as ethanol (B145695) or methanol (B129727). researchgate.netnih.gov The reaction proceeds by the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (-OR) and the formation of the acetohydrazide.

For the synthesis of this compound, the precursor would be an ester of (2-amino-4-methylphenyl)acetic acid, such as methyl (2-amino-4-methylphenyl)acetate. The general procedure involves refluxing the ester with an excess of hydrazine hydrate. nih.govnaturalspublishing.com A similar synthesis for the related compound, 2-(4-methylphenyl)acetohydrazide (B1298582), was achieved by stirring methyl (4-methylphenyl)acetate with hydrazine hydrate in methanol at room temperature, yielding the final product after filtration and drying. nih.gov The reaction is typically monitored until completion, after which the solvent is removed, and the solid hydrazide product is purified, often through recrystallization. researchgate.netnih.gov This method is widely applicable and is favored for its operational simplicity and generally good yields. google.com

Multi-component Reaction Approaches in Related Systems

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product containing substantial portions of all starting materials, offer significant advantages in efficiency and molecular diversity. rsc.org While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles are widely applied to related hydrazide and peptide-like systems. naturalspublishing.comrsc.org

Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly relevant for generating complex, peptide-like molecules. rsc.org The Passerini reaction, for instance, involves the condensation of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce α-acyloxycarboxamides. rsc.org Researchers have successfully applied this reaction to α-hydrazino acids to synthesize hydrazino depsipeptides, a class of peptidomimetics with extended backbones. rsc.org Similarly, one-pot condensation reactions involving various aldehydes, ethyl cyanoacetate, and other reagents have been used to create complex heterocyclic systems that can be further converted to hydrazides. naturalspublishing.com These examples highlight the potential for MCRs to serve as a powerful tool for constructing complex hydrazide derivatives, even if not for the direct synthesis of the core phenylacetohydrazide itself.

Novel Synthetic Strategies and Process Optimization

Research continues to seek more efficient, higher-yielding, and environmentally benign methods for hydrazide synthesis. One significant process optimization involves conducting the hydrazinolysis of esters without a solvent. A patented method describes adding an ester and hydrazine hydrate to a reactor, heating to reflux, and then removing the alcohol byproduct through reactive distillation. google.com This approach not only increases the effective volume of the reactor but also drives the reaction to completion, achieving product yields of over 90% and allowing for the recycling of unreacted materials. google.com

Other novel strategies focus on alternative starting materials and catalysts. Activated amides can undergo reaction with hydrazine under transition-metal-free conditions at room temperature to provide acyl hydrazides in good yields. organic-chemistry.org This method offers a mild alternative to traditional ester hydrazinolysis. Furthermore, microwave-assisted synthesis has been employed to accelerate the formation of hydrazide derivatives, demonstrating a greener approach to chemical synthesis. rjptonline.orgresearchgate.net

Derivatization Strategies and Functionalization Reactions

The this compound molecule possesses multiple reactive sites, making it a versatile building block for the synthesis of more complex structures. The primary amino group (-NH₂) on the phenyl ring and the hydrazide moiety (-CONHNH₂) are key sites for functionalization.

Formation of Schiff Bases from this compound

A primary and extensively studied derivatization of hydrazides is the formation of hydrazones, a class of Schiff bases. researchgate.netrsc.orgtaylorandfrancis.com Schiff bases are compounds containing an azomethine or imine group (-C=N-), formed through the condensation of a primary amine with an aldehyde or a ketone. iosrjournals.orgarpgweb.com In the case of this compound, the terminal -NH₂ of the hydrazide function is highly nucleophilic and readily reacts with carbonyl compounds. nih.gov

The condensation reaction between this compound and various aldehydes and ketones is a direct route to synthesizing a diverse library of N-acylhydrazones (Schiff bases). researchgate.netnih.gov The general procedure involves mixing the hydrazide with a stoichiometric amount of the desired aldehyde or ketone in a suitable solvent, most commonly ethanol. naturalspublishing.commdpi.com The reaction mixture is often heated under reflux or stirred at room temperature for several hours. nih.govmdpi.com In some cases, a few drops of an acid catalyst, such as glacial acetic acid or hydrochloric acid, are added to facilitate the dehydration step. researchgate.net

The reaction mechanism begins with the nucleophilic attack of the hydrazide's terminal nitrogen on the carbonyl carbon, forming an unstable carbinolamine intermediate. iosrjournals.org This intermediate then undergoes dehydration to yield the stable hydrazone product, characterized by the -CONHN=CH- functional group. researchgate.net A wide variety of aromatic and aliphatic aldehydes and ketones can be used in this reaction, allowing for the synthesis of a broad spectrum of derivatives with tailored structural features. nih.govnih.govresearchgate.net

The following table details examples of Schiff base formation from various hydrazides and carbonyl compounds, illustrating the versatility of this reaction.

Hydrazide ReactantCarbonyl ReactantResulting Schiff Base (Hydrazone) TypeReference
2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazideSubstituted Aromatic AldehydesN-Acylhydrazones nih.gov
p-Hydroxybenzoic acid hydrazideSubstituted BenzaldehydesN′-(substituted benzylidene)-4-(hydroxy)benzohydrazides mdpi.com
2- or 4-aminobenzhydrazide2,3- or 2,4-dihydroxybenzaldehydeAmine-functionalised hydrazones rsc.orgnih.gov
2-aminoacridin-9(10H)-oneVarious Aromatic AldehydesAcridinone Schiff bases researchgate.net
2-(phenylamino)acetohydrazide2-hydroxy-4-((4-nitrophenyl)diazenyl)benzaldehydeAzo-containing hydrazone ligand ekb.eg

Influence of Reaction Conditions on Product Selectivity and Yield

The outcome of synthetic reactions involving acetohydrazides is highly dependent on the chosen conditions. Factors such as temperature, reaction time, pH, and the nature of the solvent and catalyst can significantly alter the product distribution, yield, and selectivity.

The conventional method for preparing acyl hydrazides is the hydrazinolysis of esters. nih.gov For instance, 2-(4-methylphenyl)acetohydrazide can be synthesized by reacting methyl (4-methylphenyl)acetate with hydrazine hydrate in methanol. Stirring this mixture at room temperature for six hours results in a high yield of 91%. nih.gov However, the reaction conditions must be carefully controlled to avoid undesired side reactions. When applying hydrazinolysis to α,β-unsaturated esters, the intended acyl hydrazide can undergo a subsequent intramolecular Michael-type addition, leading to the formation of pyrazolidinone as the predominant product. nih.gov

Systematic variation of reaction parameters is a key strategy to optimize the synthesis of desired products. researchgate.net In reactions aiming for nitrogen-containing heterocycles, controlling factors like temperature, time, carbon-to-nitrogen source mole ratios, and pH is crucial for maximizing the yield and directing the reaction towards a specific structural outcome. researchgate.net For example, in nitrogen fixation catalysis, a dramatic shift in selectivity from ammonia (B1221849) (the 6H+/6e− product) to hydrazine (the 4H+/4e− product) can be achieved by changing the reductants and acids used. nih.gov Replacing moderate reductants and strong acids with a very strong reductant and a weak acid can invert the selectivity to favor hydrazine with over 99% preference. nih.gov This principle underscores how tuning the electronic and proton-donating properties of the reaction environment can dictate the final product.

The synthesis of N'-(substituted-benzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides demonstrates the impact of the reaction sequence. The process involves first reacting p-hydroxybenzoic acid hydrazide with various benzaldehydes, followed by tosylation, with yields for the final products ranging from 65% to over 99% depending on the substituent. mdpi.com

Table 1: Influence of Reactants on Product Formation

Reactant SystemConditionsMajor Product(s)Key Finding
Methyl (4-methylphenyl)acetate + Hydrazine hydrateMethanol, Room Temp, 6 hrs2-(4-methylphenyl)acetohydrazideHigh yield (91%) under mild conditions. nih.gov
α,β-Unsaturated ester + Hydrazine hydrateN/APyrazolidinoneHydrazinolysis can be followed by an undesired intramolecular cyclization. nih.gov
Fe-catalyst + N₂Strong reductant (SmII−PH) + Weak acidHydrazine (N₂H₄)Selectivity can be inverted from ammonia to hydrazine by tuning the redox potential and pKa of reagents. nih.gov
p-Hydroxybenzoic acid hydrazide + BenzaldehydesEthanol, RefluxN'-Benzylidene-4-hydroxybenzohydrazidesEfficient condensation to form Schiff bases as intermediates for further derivatization. mdpi.com

Cyclization Reactions for Heterocyclic Scaffolds

The hydrazide moiety is a versatile precursor for synthesizing a wide array of heterocyclic systems through cyclization reactions. nih.gov this compound, with its multiple nucleophilic sites, can be cyclized to form various ring structures.

Acetohydrazide derivatives react with α-benzoylcinnamonitriles to yield N-amino-2-pyridones. rsc.org The specific product formed depends on whether the cyclization occurs at the carbonyl or the cyano group of the cinnamonitrile (B126248) derivative. rsc.org Similarly, reaction with ethyl α-cyanocinnamates leads to diaminopyridones via cyclization at the cyano group. rsc.org

In more complex systems, such as the synthesis of 4-methyl/phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones, the reaction proceeds through a series of hydrazinolysis and cyclization steps. researchgate.netmdpi.com These reactions can be initiated from ninhydrin (B49086) and ethyl acetoacetate, followed by treatment with hydrazine hydrate. researchgate.netmdpi.com The process involves the condensation of hydrazine with multiple carbonyl groups to build the fused heterocyclic system. researchgate.netmdpi.com The reaction of ω-bromo(4-methyl)acetophenone with cyanoacetylhydrazine can lead to the formation of pyridazine (B1198779) and triazine derivatives, depending on the subsequent reaction partners. mdpi.com

Electrophilic and Nucleophilic Substitutions on the Aryl and Hydrazide Moieties

The this compound scaffold contains sites susceptible to both electrophilic and nucleophilic attack. The electron-rich aryl ring, activated by the amino and methyl groups, is prone to electrophilic aromatic substitution. The nitrogen atoms of the hydrazide and the primary amino group are nucleophilic and can react with various electrophiles.

The synthesis of N,N′-diacylhydrazines can be achieved by reacting a hydrazide with an acyl chloride precursor, which is an electrophile. nih.gov This reaction can be performed by in situ formation of anthraniloyl chloride followed by reaction with a desired hydrazide. nih.gov

Furthermore, the hydrazide nitrogen can be alkylated. In the synthesis of tetraazafluoranthen-3-one derivatives, N-alkylation occurs when the parent heterocycle is treated with alkylating agents. nih.gov This demonstrates the nucleophilic character of the ring nitrogen atom, which originates from the hydrazide moiety. The synthesis of various N'-substituted benzohydrazides involves the condensation of a hydrazide with different aromatic aldehydes, forming Schiff bases in good yields. nih.gov This reaction highlights the nucleophilicity of the terminal nitrogen of the hydrazide group.

Palladium-Catalyzed Coupling Reactions of Aryl Halide Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation and are applicable to derivatives of this compound, particularly those containing an aryl halide.

The Suzuki cross-coupling reaction is effective for creating biaryl compounds from N'-tosyl arylhydrazines and organoboron reagents. nih.gov This reaction, catalyzed by Pd(OAc)₂, proceeds in high yields and demonstrates the utility of protected arylhydrazines as stable and readily available electrophiles in coupling reactions. nih.govrsc.org The typical conditions involve a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄), a base (e.g., K₂CO₃ or K₃PO₄), and a solvent such as methanol or 1,4-dioxane (B91453) at elevated temperatures. rsc.orgmdpi.com

Palladium catalysts are also used in cascade reactions that combine heterocyclization with a cross-coupling step. nih.gov For example, dehydrotryptophan derivatives can be prepared through a palladium-catalyzed sequence involving the reaction of 2-iodoarylcarbamates with terminal alkynes and an alkene. nih.gov This aminocyclization-coupling cascade provides practical access to complex heterocyclic systems. nih.gov It has been noted that in some Suzuki coupling reactions of Schiff bases derived from amino-pyridines, the palladium catalyst can also facilitate the hydrolysis of the imine linkage. mdpi.com

Table 2: Palladium-Catalyzed Reactions for Hydrazide Derivatives

Reaction TypeSubstratesCatalyst/ReagentsProduct Type
Suzuki Cross-CouplingN'-Tosyl arylhydrazine + Aryl boronic acidPd(OAc)₂, K₂CO₃, MeOHBiaryl compounds nih.govrsc.org
Suzuki Cross-CouplingHalogenated Schiff Base + Aryl boronic acidPd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂OArylated heterocycles (with potential imine hydrolysis) mdpi.com
Aminocyclization-Heck Couplingo-Alkynylaniline derivative + Methyl α-aminoacrylatePalladium complexDehydrotryptophan derivatives nih.gov
C-H Arylation1,8-Dichloronaphthalenes + Arylboronic acidsPd₂(dba)₃Fluoranthenes nih.gov

Mechanistic Elucidation of Synthetic and Derivatization Reactions

Understanding the reaction mechanisms, including the identification of intermediates and transition states, is fundamental to optimizing synthetic routes and controlling product outcomes.

Detailed Reaction Mechanisms (e.g., Hydrazinolysis, Cyclization)

Hydrazinolysis: The formation of an acetohydrazide from its corresponding ester via hydrazinolysis is a nucleophilic acyl substitution reaction. A molecule of hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alcohol (e.g., methanol) to form the hydrazide product. The reaction is typically straightforward but can be complicated by the reactivity of other functional groups in the molecule. nih.govnih.gov

Cyclization: The mechanisms for the cyclization of hydrazide derivatives can be complex. In the synthesis of tetraazafluoranthen-3(2H)-ones, the pathway involves two distinct hydrazinolysis–cyclization events. researchgate.netmdpi.com The first involves the condensation of one hydrazine molecule with two ketone groups. The second involves the reaction of another hydrazine molecule with an ester group, followed by condensation with another ketone group to complete the polycyclic structure. researchgate.netmdpi.com The catalytic cycle for palladium-catalyzed aminocyclization involves several key steps: intramolecular aminopalladation (cyclization), followed by processes like HCl elimination to form the final heterocyclic product. nih.gov In some cases, the palladium catalyst is believed to associate with the product, increasing the polarity of certain bonds and leading to subsequent reactions like hydrolysis. mdpi.com

Investigation of Intermediates and Transition States

The isolation and characterization of reaction intermediates are crucial for confirming a proposed mechanistic pathway. In the synthesis of tetraazafluoranthen-3(2H)-ones, key intermediates have been successfully isolated and characterized using NMR and X-ray single-crystal analysis. researchgate.netmdpi.com This provided unambiguous evidence for the multi-step hydrazinolysis-cyclization mechanism, which was previously ambiguous. researchgate.netmdpi.com The stability of one such intermediate, a hydrazide, allowed for a subsequent Wolff–Kishner-like reduction to occur by hydrazine. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, are also employed to gain insight into reaction mechanisms. mdpi.com For instance, DFT calculations have been used to support the experimentally observed, palladium-catalyzed hydrolysis of imines during Suzuki coupling reactions. These studies can model the energies of intermediates and transition states, such as the coordination complex between the palladium catalyst and the substrate, to explain the observed reactivity. mdpi.com

Kinetic Studies of Key Reactions

Detailed kinetic studies specifically for the synthesis of this compound and its derivatives are not extensively documented in publicly available scientific literature. However, the principles of chemical kinetics, along with studies on analogous reactions, provide a solid framework for understanding the factors that govern the rate of its formation.

The primary reaction pathway for synthesizing acetohydrazides typically involves the nucleophilic attack of a hydrazine derivative on a carbonyl group, such as that in an ester or acyl chloride. For this compound, a key step would be the reaction between (2-amino-4-methylphenyl)hydrazine and an acetylating agent. The rate of this and related reactions is influenced by several key parameters.

General Principles Affecting Reaction Rates

The kinetics of hydrazide synthesis are governed by established principles that affect most chemical reactions. opentextbc.castudymind.co.ukpressbooks.pub These factors collectively determine the frequency and energy of molecular collisions, which in turn dictate the reaction rate.

Concentration of Reactants : An increase in the concentration of either the hydrazine derivative or the acetylating agent generally leads to a higher reaction rate. libretexts.orgsparkl.me This is because a greater number of molecules in a given volume increases the probability of effective collisions per unit of time. studymind.co.uk

Temperature : Chemical reactions, including hydrazide synthesis, typically proceed faster at higher temperatures. pressbooks.publibretexts.org Increased temperature raises the average kinetic energy of the reactant molecules, meaning a larger fraction of molecules will possess the necessary activation energy for the reaction to occur. sparkl.me

Solvent : The choice of solvent can significantly impact reaction rates. The polarity and viscosity of the solvent affect the solubility of reactants and the stabilization of the transition state. libretexts.org For instance, polar solvents may facilitate reactions involving polar intermediates or transition states.

Presence of a Catalyst : Acid or base catalysis is common in reactions involving carbonyl compounds. A catalyst can increase the reaction rate by providing an alternative reaction pathway with a lower activation energy. pressbooks.pubsparkl.me For example, in the acylation of hydrazides, acids can be used, but side reactions such as formylation or acetylation of the hydrazide itself have been observed, with the rate being dependent on the acid's concentration. pharm.or.jp

Kinetic Insights from Related Hydrazide Syntheses

While specific data for this compound is scarce, kinetic investigations into the formation of other hydrazides and related compounds offer valuable insights. For example, studies on the synthesis of hydrazodicarbonamide from urea (B33335) and hydrazine have shown it to be a two-step reaction where the formation of the semicarbazide (B1199961) intermediate is the rate-limiting step. ceon.rs The rate equations were determined to be –r₁ = 0.1396[NH₂NH₂]⁰.⁵⁸¹⁰ for the first step and –r₂ = 0.7715[NH₂NHCONH₂]⁰.⁸⁴³⁰ for the second. ceon.rs

These examples demonstrate that the synthesis of hydrazide-containing molecules can be quantitatively analyzed to determine reaction order, rate constants, and activation energies.

Illustrative Data on Reaction Parameters

The following table illustrates how reaction conditions could theoretically influence the rate of a typical hydrazide synthesis reaction. Note that this data is conceptual and based on general chemical principles, not on specific experimental results for this compound.

Table 1: Conceptual Influence of Reaction Parameters on Hydrazide Synthesis Rate

ParameterCondition ACondition BExpected Outcome on Reaction RateRationale
Concentration of Hydrazine0.5 M1.0 MRate under B > Rate under AHigher concentration increases collision frequency. libretexts.org
Temperature25 °C50 °CRate under B > Rate under AHigher temperature increases kinetic energy and successful collisions. sparkl.me
CatalystNoneAcid Catalyst (e.g., H⁺)Rate under B > Rate under ACatalyst provides a lower activation energy pathway. pressbooks.pub
Solvent ViscosityHigh (e.g., Glycerol)Low (e.g., Ethanol)Rate under B > Rate under ALower viscosity allows faster diffusion and more frequent collisions. libretexts.org

This table summarizes that optimizing concentration, temperature, and the use of a catalyst are key strategies for controlling the reaction kinetics during the synthesis of hydrazides like this compound.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their spatial relationships.

High-Resolution ¹H NMR and ¹³C NMR Spectroscopic Investigations

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would serve as the primary methods for confirming the identity and purity of N'-(2-amino-4-methylphenyl)acetohydrazide.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. Key expected resonances would include:

Aromatic Protons: Three signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the three protons on the phenyl ring. Their splitting patterns (e.g., doublet, doublet of doublets) and coupling constants would confirm their positions relative to each other.

Amine and Amide Protons: Broad singlets corresponding to the protons of the primary amine (-NH₂) and the two secondary amide/hydrazide (-NH) groups. The chemical shifts of these protons can be highly variable and are sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Methyl Protons: A sharp singlet for the aromatic methyl group (-CH₃) and another singlet for the acetyl methyl group (-C(O)CH₃), likely appearing in the upfield region of the spectrum (typically 2.0-2.5 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Expected signals would include:

Carbonyl Carbon: A signal in the highly deshielded region (typically 165-175 ppm) for the acetohydrazide carbonyl carbon.

Aromatic Carbons: Six distinct signals for the carbons of the phenyl ring. The carbons attached to the nitrogen atoms would be shifted downfield compared to the others. Chemical shift values would confirm the substitution pattern.

Methyl Carbons: Two signals in the upfield region (typically 15-30 ppm) for the two methyl group carbons.

A hypothetical data table for these investigations is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values and require experimental verification.)

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
-C(O)CH₃~2.1~21
Ar-CH₃~2.3~20
-NH₂Broad, variable-
-C(O)NH-Broad, variable-
-NH-ArBroad, variable-
Aromatic C-H~6.6 - 7.2~115 - 130
Aromatic C-N / C-C-~125 - 150
C=O-~170

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignment

To confirm the precise connectivity and spatial arrangement of atoms, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, definitively connecting adjacent protons, such as those on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connectivity across quaternary carbons and the carbonyl group, for instance, by showing a correlation from the acetyl methyl protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly connected through bonds. It could be used to confirm the conformation of the molecule, for example, by showing spatial proximity between the hydrazide N-H proton and protons on the phenyl ring.

Variable Temperature NMR Studies for Conformational Dynamics

Variable Temperature (VT) NMR studies involve acquiring NMR spectra at different temperatures. Such studies would provide insight into the dynamic processes occurring in this compound, such as restricted rotation around the amide (C-N) bond or the N-N bond. Changes in the NMR spectrum, such as the broadening, sharpening, or coalescence of peaks as the temperature changes, can be analyzed to determine the energy barriers for these conformational changes.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups.

Assignment of Characteristic Functional Group Vibrations

The FTIR and Raman spectra would display characteristic absorption or scattering bands corresponding to the vibrations of the various functional groups present in the molecule. Analysis of these spectra would confirm the presence of key structural motifs.

Table 2: Expected Characteristic Vibrational Frequencies (Note: These are typical frequency ranges and require experimental verification.)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amine & Amide)Stretching3200 - 3500
C-H (Aromatic)Stretching3000 - 3100
C-H (Methyl)Stretching2850 - 3000
C=O (Amide I)Stretching1650 - 1680
N-H (Amide II)Bending1510 - 1570
C=C (Aromatic)Stretching1450 - 1600

The presence of a strong band around 1650-1680 cm⁻¹ (Amide I) would be definitive for the carbonyl group. The N-H stretching region (3200-3500 cm⁻¹) would likely show multiple overlapping bands from the -NH₂ and -NH groups.

Hydrogen Bonding Interactions and Tautomerism Studies

Vibrational spectroscopy is highly sensitive to intermolecular interactions. The precise position and shape of the N-H and C=O stretching bands can provide evidence of intermolecular hydrogen bonding in the solid state. For example, a broad N-H band at a lower frequency than expected would suggest strong hydrogen bonding.

Furthermore, while this compound is expected to exist predominantly in the amide form, vibrational spectroscopy could be used to investigate the possibility of keto-enol or amide-imidol tautomerism. The absence of a strong O-H stretching band and the presence of the characteristic Amide I and Amide II bands would confirm that the amide tautomer is the dominant form under the conditions of analysis.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a fundamental technique for confirming the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. For this compound, with a molecular formula of C₉H₁₂N₂O, the expected monoisotopic mass is approximately 164.09 g/mol . Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be expected to show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) confirming this mass.

While the specific mass spectrum for this compound is not widely documented, the fragmentation patterns of related hydrazide structures can provide insight. Typically, fragmentation would occur at the weaker bonds, such as the N-N bond or the C-N bonds of the hydrazide moiety. Common fragmentation pathways for similar aromatic hydrazides include the loss of the acetohydrazide side chain or cleavage resulting in characteristic fragments of the substituted phenyl ring. For instance, the mass spectrum of a related compound, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, shows a clear molecular ion peak and subsequent fragmentation peaks corresponding to the loss of specific functional groups, which validates its proposed structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise details on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for determining the atomic arrangement within a crystalline solid. Although a crystal structure for this compound is not available in the surveyed literature, data from its isomer, 2-(4-methylphenyl)acetohydrazide (B1298582), illustrates the type of detailed information this analysis provides. nih.gov The crystal system, space group, and unit cell dimensions are key parameters obtained from this analysis.

For the related compound, 2-(4-methylphenyl)acetohydrazide, the crystallographic data has been determined as follows: nih.gov

ParameterValue
Empirical Formula C₉H₁₂N₂O
Formula Weight 164.21 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 15.4261 (16)
b (Å) 6.2618 (7)
c (Å) 9.2073 (10)
β (°) 106.651 (12)
Volume (ų) 852.09 (16)
Z (molecules/unit cell) 4
Temperature (K) 173

This data is for the isomeric compound 2-(4-methylphenyl)acetohydrazide and is presented for illustrative purposes.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, highlighting regions involved in close contacts with neighboring molecules.

The percentage contributions of the most significant intermolecular contacts for a related aminophenyl derivative are summarized below: nih.gov

Contact TypeContribution (%)
H···H 53.8
C···H/H···C 21.7
N···H/H···N 13.6
O···H/H···O 10.8

This data is for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide and illustrates the typical interactions found in such crystal structures.

Conformational Analysis in the Crystalline State

The precise data from X-ray crystallography allows for a detailed conformational analysis, including the measurement of torsion angles and the planarity of different molecular fragments. In the solid state, the conformation is often a low-energy state influenced by the packing forces and intermolecular interactions.

For the related isomer 2-(4-methylphenyl)acetohydrazide, a key conformational feature is the dihedral angle between the phenyl ring and the acetohydrazide group. nih.gov This angle was determined to be 88.2 (7)°, indicating that the two planar groups are nearly perpendicular to each other in the crystalline state. nih.gov This twisted conformation minimizes steric hindrance between the two moieties. A similar non-coplanar arrangement would be expected for this compound.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The chromophores present in this compound—the substituted phenyl ring and the carbonyl group of the hydrazide—are expected to give rise to characteristic absorption bands.

The phenyl ring typically exhibits π→π* transitions, while the carbonyl group can undergo both π→π* and n→π* transitions. The presence of the amino (-NH₂) substituent on the phenyl ring acts as an auxochrome, which can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) and increase the absorption intensity.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species (e.g., Metal Complexes)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals or paramagnetic metal ions. The this compound molecule itself is diamagnetic and thus ESR-inactive. However, its ability to act as a ligand and form complexes with transition metal ions (e.g., Cu(II), Co(II), Fe(III)) makes ESR a valuable tool for characterizing these paramagnetic metal complexes.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like N'-(2-amino-4-methylphenyl)acetohydrazide, DFT calculations would be employed to determine its most stable three-dimensional structure (geometry optimization). This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G(d,p), cc-pVTZ) is crucial for obtaining reliable results. The optimized geometry provides key data such as bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

ParameterBond/AngleHypothetical Value
Bond LengthC=O~1.23 Å
N-N~1.38 Å
C-N (amide)~1.35 Å
C-N (ring)~1.40 Å
Bond AngleO=C-N~122°
C-N-N~118°
Dihedral AngleC-C-N-CVaries with conformation

Note: These values are illustrative and would need to be confirmed by actual DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack on this compound. For instance, the HOMO is often localized on the electron-rich amino group and the phenyl ring, while the LUMO might be centered on the carbonyl group.

Table 2: Hypothetical Frontier Orbital Energies for this compound

ParameterHypothetical Energy (eV)
HOMO Energy-5.5
LUMO Energy-0.8
HOMO-LUMO Gap4.7

Note: These values are illustrative and would depend on the level of theory and solvent model used in the calculation.

Quantum chemical calculations can predict various spectroscopic properties. Theoretical Infrared (IR) spectra can be calculated from the vibrational frequencies of the molecule, helping to assign experimental IR peaks to specific molecular motions (e.g., C=O stretch, N-H bend). Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and compared to experimental data to confirm the molecular structure. Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible (UV-Vis) spectroscopy.

Molecular Dynamics (MD) Simulations

While quantum mechanics looks at static electronic structure, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time.

This compound has several rotatable bonds, meaning it can exist in multiple conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable and populated conformers. This is achieved by simulating the molecule's trajectory over a period of time, allowing it to overcome energy barriers and sample different shapes.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are ideal for studying these effects. By explicitly including solvent molecules (like water) in the simulation box, one can observe how hydrogen bonding and other intermolecular interactions with the solvent affect the conformation and dynamics of this compound. This provides a more realistic picture of the molecule's behavior in solution.

Further experimental and computational research is necessary to fully characterize this compound and unlock its potential applications.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

QSAR and QSPR studies are cornerstones of modern computational drug design and materials science. They aim to create mathematical models that correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR).

While specific QSAR/QSPR models for this compound are not extensively documented in publicly available literature, the methodology for developing such models is well-established for related hydrazide-containing compounds. mdpi.com The process involves compiling a dataset of structurally similar molecules with known experimental values for a particular property, such as inhibitory activity against an enzyme.

For a series of alkylhydrazide-based histone deacetylase (HDAC) inhibitors, for example, researchers have successfully generated atom-based 3D-QSAR models. mdpi.com This process involves:

Dataset Compilation : Gathering a set of compounds with measured biological activity.

Molecular Alignment : Aligning the 3D structures of the compounds based on a common scaffold or pharmacophore hypothesis.

Model Generation : Using statistical methods like Partial Least Squares (PLS) to build a model that relates variations in the 3D fields (e.g., steric, electrostatic) to changes in activity. mdpi.com

Validation : Evaluating the model's predictive power using statistical metrics such as the correlation coefficient (R²), cross-validated R² (Q²), and the root mean square error (RMSE) of a test set. mdpi.com

These models can then be used to predict the properties of new, unsynthesized compounds, guiding synthetic efforts toward molecules with enhanced characteristics.

Computational drug design strategies are broadly categorized as ligand-based or structure-based. kubinyi.decmu.edu

Ligand-Based Approaches: These methods are employed when the 3D structure of the biological target is unknown. They rely on the principle that molecules with similar structures or properties are likely to have similar biological activities. Key techniques include:

Pharmacophore Modeling : This involves identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. mdpi.comnih.gov For instance, a pharmacophore model for a series of hydrazide inhibitors identified the hydrogen bond donor and acceptor functions of the hydrazide moiety, along with hydrophobic and aromatic features, as crucial for activity. mdpi.com

QSAR : As described above, QSAR models are built based on a set of known active and inactive ligands. mdpi.comresearchgate.netresearchgate.net

Structure-Based Approaches: When the 3D structure of the target macromolecule (like an enzyme or receptor) is available, these methods can be used to design ligands that fit precisely into the binding site. kubinyi.de This is a powerful strategy for discovering and optimizing potent inhibitors. Techniques include:

Molecular Docking : A computational simulation that predicts the preferred orientation of a ligand when bound to a target, which is detailed in the following section. ekb.eg

Molecular Dynamics (MD) Simulations : These simulations model the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the system. mdpi.com

Both approaches are integral to modern medicinal chemistry, enabling the rational design of new therapeutic agents. kubinyi.debu.edu.eg

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict how a molecule, such as this compound, might interact with a biological macromolecule. This method is crucial for understanding potential mechanisms of action and for designing new drugs. orientjchem.orgresearchgate.net

Although specific docking studies on this compound are not prominent in the literature, research on closely related 2-amino-N'-aroylhydrazide derivatives provides significant insights into how this class of compounds may interact with biological targets like DNA. mdpi.com

In a study investigating the interaction of diacylhydrazine derivatives with DNA, molecular docking was used to predict binding modes and identify key interactions. mdpi.com The general findings indicate that these flexible molecules can bind effectively within the grooves of DNA. The free amino group (-NH2) and the carbonyl groups of the hydrazide linkage are consistently involved in forming polar contacts and hydrogen bonds with the DNA bases. mdpi.com For example, docking simulations of various derivatives showed interactions with specific base pairs, such as DA-6, DG-5, and DC-4. mdpi.com

The following interactive table summarizes representative calculated binding energies and interactions for related amino-hydrazide compounds with DNA, as described in such studies. mdpi.com

Compound DerivativeBinding Energy (kcal/mol)Interacting DNA Bases
Compound 1 -6.8DG-18, DC-19, DA-20
Compound 2 -7.1DC-7, DG-8
Compound 3 -7.5DA-6, DT-7, DC-19
Compound 4 -7.2DA-6, DT-7
Compound 9 -8.2DA-5, DT-6, DG-18
Compound 17 -8.0DA-5, DT-6, DG-18
Data is illustrative of findings for related 2-amino-N'-aroylhydrazide derivatives from referenced literature. mdpi.com

These studies suggest that this compound would likely adopt a conformation that allows its amino and hydrazide groups to form hydrogen bonds with the functional groups of DNA bases or the phosphate (B84403) backbone.

The stability of a ligand-protein or ligand-DNA complex is determined by the sum of all intermolecular interactions, which can be quantified through energetic analysis in computational studies. The binding energy, typically expressed in kcal/mol, is a key output of docking simulations and represents the predicted affinity of the ligand for the target. mdpi.com

The primary forces governing these interactions include:

Hydrogen Bonds : These are critical for specificity and affinity. In related hydrazide structures, the N-H groups of the hydrazide and the free amine, as well as the C=O group, are prime candidates for forming hydrogen bonds with acceptor and donor sites on a macromolecule. mdpi.commdpi.com

Van der Waals Interactions : These are non-specific attractive or repulsive forces between atoms. The phenyl ring and methyl group of this compound would contribute to these interactions.

π-π Stacking : The aromatic phenyl ring can stack with aromatic residues (like tyrosine, phenylalanine, histidine) in a protein's active site or with the nucleobases of DNA. mdpi.com

Electrostatic Interactions : These occur between charged or polar groups on the ligand and the biological target.

Hirshfeld surface analysis is another computational method used to visualize and quantify intermolecular interactions in crystal structures, providing percentages for contributions from different types of atomic contacts, such as H⋯H, C⋯H, and O⋯H interactions. mdpi.comnih.gov

Mechanistic Biological Studies and Molecular Target Investigations

Mechanistic Antibacterial and Antifungal Investigations (In Vitro)

Target Identification and Inhibition Studies

No studies identifying the specific molecular targets or investigating the inhibitory mechanisms of N'-(2-amino-4-methylphenyl)acetohydrazide against bacterial or fungal pathogens were found.

Resistance Mechanism Exploration

There is no available research on the potential mechanisms of resistance that microorganisms might develop against this compound.

Antioxidant Activity Investigations (In Vitro)

No in vitro studies evaluating the antioxidant or radical-scavenging properties of this compound have been published. Consequently, no data tables on its antioxidant capacity can be provided.

Structure-Activity Relationship (SAR) Analysis at the Molecular and Biochemical Level

A structure-activity relationship (SAR) analysis for this compound is not possible as there are no published studies on this compound or a series of its analogues that would allow for such an investigation. SAR studies require comparative data from multiple related compounds to determine the influence of different chemical moieties on biological activity.

Exploration of Advanced Chemical Applications Non Biological and Mechanistic

Catalytic Applications

The presence of multiple coordination sites—specifically the nitrogen atoms of the amino and hydrazide groups, as well as the carbonyl oxygen—allows N'-(2-amino-4-methylphenyl)acetohydrazide to act as a chelating ligand for various metal ions. The formation of stable metal complexes is a prerequisite for its use in catalysis.

While direct catalytic applications of this compound are not extensively documented, the broader class of hydrazide and hydrazone derivatives has demonstrated significant potential in both homogeneous and heterogeneous catalysis. researchgate.netjocpr.com Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often benefits from the solubility and tunability of metal complexes with organic ligands. youtube.comyoutube.comyoutube.com For instance, palladium complexes bearing hydrazide-based ligands have been successfully employed as catalysts in cross-coupling reactions, such as the copper-free Sonogashira coupling. liverpool.ac.uk The efficiency of these catalysts is attributed to the stable coordination of the hydrazide moiety to the metal center, which facilitates the catalytic cycle.

Similarly, oxidovanadium(V) complexes with hydrazone ligands have been shown to be effective catalysts for the epoxidation of styrene. researchgate.net Given that this compound can be readily converted to its corresponding hydrazone, it represents a valuable precursor for such catalytic systems. The amino group on the phenyl ring could further modulate the electronic properties and steric environment of the resulting metal complex, potentially enhancing its catalytic activity and selectivity.

In the realm of heterogeneous catalysis, the compound could be immobilized on a solid support, such as silica (B1680970) or a polymer resin. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and reusability of heterogeneous systems.

The mechanism of catalytic reactions involving hydrazide-based ligands is a subject of ongoing research. In oxidation reactions, for example, the hydrazide ligand can play a crucial role in stabilizing the metal center in different oxidation states. Mechanistic studies on the oxidation of hydrazides have provided insights into the formation of radical intermediates, which are often key to the catalytic process. rsc.orgnih.gov For instance, the oxidation of isoniazid, a well-known hydrazide compound, is believed to proceed via an acyl radical. rsc.org

A general catalytic cycle for an oxidation reaction might involve the coordination of the substrate to the metal-hydrazide complex, followed by an electron transfer step to generate a radical species. The catalyst is then regenerated in a subsequent step, completing the cycle. The specific role of the this compound ligand in such a cycle would be to fine-tune the redox potential of the metal center and to influence the stability of the intermediates. The amino group on the phenyl ring, being an electron-donating group, would likely increase the electron density at the metal center, which could have a significant impact on the catalytic activity.

Material Science Applications

The structural features of this compound also make it an attractive component for the design of new materials with specific optical, electronic, or protective properties.

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including optical switching and frequency conversion. Hydrazone derivatives have emerged as a promising class of organic NLO materials. epfl.ch The NLO response in these molecules typically arises from a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer upon excitation.

This compound can serve as a key precursor for the synthesis of such NLO-active hydrazones. By condensing the hydrazide with an aromatic aldehyde containing a strong electron-withdrawing group (e.g., a nitro group), a D-π-A hydrazone can be formed. In this case, the aminophenyl group would act as the electron donor, the conjugated hydrazone linkage as the π-bridge, and the substituted aldehyde moiety as the electron acceptor. The resulting molecule would possess the necessary electronic asymmetry for a significant second-order NLO response. Studies on various hydrazone derivatives have shown that their first hyperpolarizabilities (a measure of NLO activity) can be substantial, making them suitable for NLO applications. nih.gov

Table 1: NLO Properties of Selected Hydrazone Derivatives

Compound Synthesis Method First Hyperpolarizability (β₀) Reference
Pyrrole Hydrazones Grinding solvent-free method 48.83–63.89 × 10⁻³⁰ esu nih.gov
Halo-pyridinol-based hydrazones Conventional synthesis Investigated via DFT doi.org

This table presents data for related hydrazone compounds to illustrate the potential of this class of materials for NLO applications.

The presence of reactive functional groups, particularly the primary amino group and the hydrazide moiety, suggests that this compound could be utilized in polymer chemistry. It could potentially act as a monomer in condensation polymerizations or as a polymerization initiator.

While there is no direct literature on this specific compound as an initiator, amine-functionalized molecules are known to initiate certain types of polymerizations. rsc.org For example, in atom transfer radical polymerization (ATRP), amino-functionalized initiators have been used to synthesize polymers with an amino end-group. researchgate.net Hydrazine (B178648) and its derivatives have also been employed in polymerization, sometimes as part of a redox initiation system. researchgate.net

A particularly relevant area is the aza-Michael addition polymerization, where hydrazides have been shown to undergo efficient step-growth polymerization with activated alkenes. rsc.org The dual nucleophilicity of the hydrazide group in this compound could potentially be harnessed in similar polymerization reactions to create novel polymer architectures.

Table 2: Polymerization Studies Involving Hydrazides

Polymerization Type Monomers/Initiators Key Findings Reference
Aza-Michael Addition Hydrazides and Divinyl Sulfone High molecular weight polymers formed; demonstrated high efficiency of hydrazide bis-addition. rsc.org
Aqueous Polymerization Hydrazine Hydrate (B1144303) Initiates polymerization of methyl methacrylate (B99206) in the presence of oxygen. researchgate.net

This table provides examples of polymerization systems where hydrazides or amino-functional compounds play a key role.

Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors, particularly for steel in acidic environments. scielo.org.zaresearchgate.net These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The adsorption can be physical (electrostatic interactions) or chemical (formation of coordinate bonds).

This compound possesses all the characteristic features of a potent corrosion inhibitor. The nitrogen atoms of the amino and hydrazide groups, the carbonyl oxygen, and the π-electrons of the phenyl ring can all serve as active centers for adsorption onto a metal surface. Studies on similar aromatic hydrazide derivatives have demonstrated their effectiveness in mitigating the corrosion of mild steel in hydrochloric acid. researchgate.net The inhibition efficiency of these compounds generally increases with concentration.

The proposed mechanism for corrosion inhibition by this compound would involve the following steps:

Protonation of the amino and hydrazide groups in the acidic solution.

Adsorption of the protonated species onto the negatively charged metal surface (due to the adsorption of chloride ions) via physisorption.

Direct chemisorption onto the metal surface through the lone pairs of electrons on the nitrogen and oxygen atoms, and the π-electrons of the aromatic ring.

The formation of a stable, adsorbed film on the metal surface would block both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thus providing a mixed-type inhibition. DFT studies on similar inhibitor molecules have helped to correlate their electronic properties with their inhibition efficiency. acs.org

Table 3: Corrosion Inhibition Efficiency of Related Hydrazide and Amine Derivatives

Inhibitor Metal/Medium Max. Inhibition Efficiency (%) Reference
Aromatic Hydrazides Mild Steel/HCl >90% researchgate.net
1-phenyl-2-(1-phenylethylidene)hydrazine Mild Steel/HCl 83.8% icrc.ac.ir
1-(1-(4-methoxyphenyl)ethylidene)-2-phenylhydrazine Mild Steel/HCl 95.1% icrc.ac.ir

This table showcases the corrosion inhibition performance of compounds structurally related to this compound.

Dyes and Pigments

This compound serves as a valuable precursor in the synthesis of azo dyes, a dominant class of synthetic colorants used extensively in various industries. nih.gov The presence of a primary aromatic amino group (-NH₂) on the phenyl ring makes this compound an ideal starting material for diazotization, the first of a two-step process central to creating azo dyes. nih.govunb.ca

The synthesis process begins with the diazotization of this compound. In this step, the primary amino group reacts with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). This reaction converts the amino group into a highly reactive diazonium salt.

The second step is the azo coupling, where the newly formed diazonium salt acts as an electrophile and reacts with a coupling component. nih.gov The coupling component is typically an electron-rich aromatic compound, such as a phenol, naphthol, or an aromatic amine. The choice of the coupling component is critical as it significantly influences the color of the resulting azo dye. The general reaction scheme is outlined below:

Step 1: Diazotization this compound + NaNO₂ + 2HCl (at 0-5 °C) → Diazonium salt intermediate + NaCl + 2H₂O

Step 2: Azo Coupling Diazonium salt intermediate + Coupling Component → Azo Dye + HCl

The resulting azo dye molecule contains the characteristic azo group (-N=N-) which acts as a chromophore, connecting the aromatic residue from the acetohydrazide precursor to the aromatic residue of the coupling component. The extended conjugation system is responsible for the absorption of light in the visible spectrum, thereby imparting color. The final color—ranging from yellow and orange to red and blue—can be fine-tuned by modifying the chemical structure of either the diazo component (the acetohydrazide derivative) or the coupling component. unb.catarjomeplus.com

Table 1: Potential Azo Dyes from this compound This table is illustrative, showing potential outcomes based on standard azo coupling reactions.

Coupling ComponentPotential Dye Structure ClassExpected Color Range
PhenolHydroxyazoYellow to Orange
2-NaphtholNaphthylazoOrange to Red
N,N-DimethylanilineAminoazoYellow to Red
Salicylic AcidCarboxy-hydroxyazoYellow

Analytical Chemistry Methodologies

The structural features of this compound, specifically the hydrazide moiety and the amino group, make it and its derivatives effective reagents in analytical chemistry for the detection of metal ions and anions. The nitrogen and oxygen atoms in these functional groups act as donor atoms, capable of forming stable coordination complexes with various metal ions. ekb.egunesp.br

When used for metal ion detection, the compound often first undergoes a condensation reaction with an aldehyde or ketone to form a hydrazone. This new Schiff base ligand can exhibit enhanced selectivity and sensitivity for specific metal ions. The binding of a metal ion to the hydrazone ligand often results in a distinct color change or a change in fluorescence, allowing for colorimetric or fluorimetric detection. mdpi.commdpi.com The coordination typically involves the azomethine nitrogen (-CH=N-) and the carbonyl oxygen or enolic oxygen of the hydrazone.

For instance, hydrazone-based sensors have been successfully employed to detect a range of metal cations, including Fe²⁺, Fe³⁺, Cu²⁺, Cr³⁺, and Hg²⁺. mdpi.commdpi.com The interaction with the metal ion alters the electronic properties of the molecule's conjugated system, leading to a shift in the absorption spectrum that is measurable by UV-Visible spectrophotometry. mdpi.com

Table 2: Metal Ion Sensing Principles

AnalyteDetection PrincipleMechanismReported Analogs
Metal Cations (e.g., Cu²⁺, Fe³⁺)Colorimetry / FluorimetryFormation of a colored or fluorescent complex between the hydrazone derivative and the metal ion. mdpi.comPhenylalanine-hydrazones, N-(hydroxy-4-((4-nitrophenyl)diazenyl) benzylidene)-2-(phenylamino)Acetohydrazide ekb.egmdpi.com
Anions (e.g., F⁻, AcO⁻)ColorimetryHydrogen bonding interaction between the N-H protons of the hydrazide/hydrazone and the anion, causing a color change. researchgate.netN-(2,4-dinitrophenyl)-N'-(substituted-phenyl)hydrazones researchgate.net

Furthermore, the N-H protons of the hydrazide group are sufficiently acidic to form hydrogen bonds with basic anions like fluoride (B91410) (F⁻) and acetate (B1210297) (AcO⁻). researchgate.net This interaction can perturb the electronic structure of the molecule, leading to a visible color change that enables naked-eye detection or spectrophotometric quantification. researchgate.net

In chromatography, derivatization is a crucial technique used to modify an analyte to improve its analytical properties, such as volatility, thermal stability, or detectability. sigmaaldrich.comresearchgate.net this compound, containing a reactive hydrazide (-NHNH₂) group, can be employed as a derivatization agent for the analysis of carbonyl compounds (aldehydes and ketones) by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS).

The principle is analogous to the well-known use of 2,4-dinitrophenylhydrazine (B122626) (DNPH). rdd.edu.iq The hydrazide functional group of this compound undergoes a condensation reaction with the carbonyl group of an aldehyde or ketone to form a stable hydrazone derivative.

Reaction: R-C(=O)-R' (carbonyl) + H₂NNHC(=O)-R'' (hydrazide) → R-C(=NNHC(=O)-R'')-R' (hydrazone) + H₂O

This derivatization achieves several analytical objectives:

Increases Molecular Weight: The resulting hydrazone has a significantly higher molecular weight, which can shift its retention time away from interfering peaks in the chromatogram.

Enhances Detectability: The introduction of the (2-amino-4-methylphenyl)acetohydrazide moiety provides characteristic fragments in mass spectrometry, facilitating unambiguous identification and quantification of the original carbonyl compound.

Improves Chromatographic Behavior: The polarity of the original analyte is altered, which can lead to better peak shapes and improved separation.

While silylation is a common method for derivatizing polar compounds like amino acids for GC-MS, sigmaaldrich.com hydrazide-based derivatization is specific to carbonyls. In SFC-MS, derivatization is also used to enhance sensitivity. Reagents with high proton affinity are tagged onto analytes like organic acids to improve their ionization in positive mode ESI-MS, leading to substantially lower detection limits. nih.govnsf.govresearchgate.net The amino groups present in the this compound tag could potentially offer similar benefits for enhancing the MS signal of derivatized carbonyls.

Table 3: Application as a Derivatization Agent

Target Analyte ClassReactionAnalytical TechniqueAdvantage of Derivatization
Aldehydes & KetonesHydrazone formationGC-MS, SFC-MSImproved volatility, thermal stability, and mass spectral identification. rdd.edu.iq
Carbonyl-containing compoundsCondensationHPLCIntroduction of a chromophore for UV detection or a fluorophore for fluorescence detection.

This compound can be utilized in spectrophotometric methods for the quantitative analysis of other organic compounds, primarily through two distinct mechanisms.

First, similar to its application as a derivatizing agent, it can react with aldehydes and ketones to form hydrazones. rdd.edu.iq If the resulting hydrazone possesses a strong chromophore, the concentration of the original carbonyl compound can be determined by measuring the absorbance of the solution at a specific wavelength using a UV-Visible spectrophotometer. The intensity of the color produced is directly proportional to the analyte concentration, following the Beer-Lambert law. This method is particularly useful for quantifying trace amounts of carbonyl compounds in various samples.

Second, the compound itself can act as a coupling agent in diazotization-coupling reactions for the determination of substances that can be diazotized, such as primary aromatic amines or certain pharmaceuticals. In this scenario, the target analyte is first converted into a diazonium salt. This salt is then reacted with this compound. The coupling reaction, which occurs at the electron-rich phenyl ring of the acetohydrazide, forms a highly colored azo dye. The absorbance of this dye is then measured spectrophotometrically to quantify the original analyte.

Table 4: Methods for Spectrophotometric Determination

MethodTarget AnalyteReaction PrincipleMeasurement
Direct CondensationAldehydes, KetonesFormation of a chromophoric hydrazone. rdd.edu.iqAbsorbance of the resulting hydrazone.
Azo CouplingDiazotizable compounds (e.g., primary aromatic amines, sulfonamides)The analyte is diazotized and then coupled with this compound to form a colored azo dye. rdd.edu.iqAbsorbance of the final azo dye product.

Future Research Directions and Concluding Perspectives

Emerging Research Areas for N'-(2-amino-4-methylphenyl)acetohydrazide

The hydrazide moiety is a versatile scaffold that has been incorporated into compounds showing a wide range of biological activities. mdpi.com Future investigations into this compound could logically begin by screening for similar activities, with its specific substituents—the 2-amino and 4-methyl groups on the phenyl ring—offering potential modulations of efficacy and selectivity.

Antimicrobial and Antifungal Activity: Hydrazide derivatives are widely recognized for their potential as antimicrobial and antifungal agents. nih.gov For instance, a series of N'-phenylhydrazides demonstrated significant antifungal activity against various strains of Candida albicans, with some compounds showing greater potency than the standard drug fluconazole, particularly against resistant strains. nih.gov The mechanism of action for some of these compounds was linked to the disruption of fungal cell membranes and the generation of reactive oxygen species. nih.gov Given these precedents, this compound and its derivatives represent a promising area for the development of new antifungal agents.

Anticancer and Anti-inflammatory Potential: The hydrazide structure is a key component in various compounds evaluated for anticancer and anti-inflammatory effects. For example, certain benzimidazole (B57391) derivatives incorporating phenylhydrazine (B124118) have been synthesized and screened for their anti-inflammatory activity. ijpsr.com Furthermore, hydrazide-hydrazone derivatives have been investigated for their antitumor properties. mdpi.com The amino and methyl groups on the phenyl ring of this compound could influence its interaction with biological targets involved in cancer progression or inflammatory pathways, making this a viable research avenue.

Enzyme Inhibition: Hydrazide-containing compounds have been successfully designed as enzyme inhibitors for various therapeutic targets. In the context of Alzheimer's disease, hydrazide-hydrazone moieties have been incorporated into molecules designed to inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1). mdpi.com The design of these inhibitors often leverages the hydrazide structure to interact with key residues in the enzyme's active site. mdpi.com Therefore, screening this compound against a panel of clinically relevant enzymes could uncover novel inhibitory activities.

Table 1: Biological Activities of Structurally Related Hydrazide Derivatives

Compound ClassObserved Biological ActivityPotential Target/ApplicationReference
N'-PhenylhydrazidesAntifungal (against Candida albicans)Fungal cell membrane, ROS induction nih.gov
BenzohydrazidesEnzyme Inhibition (MAOs, BACE-1)Neurodegenerative Diseases (e.g., Alzheimer's) mdpi.com
Pyrimidinylthio-acetohydrazide DerivativesAntimicrobial and AntifungalBacterial and Fungal Infections nih.gov
Phenylhydrazine-substituted BenzimidazolesAnti-inflammatoryInflammatory Pathways ijpsr.com

Potential for Multi-Targeted Chemical Design

The traditional "one-compound-one-target" approach to drug discovery has often proven insufficient for treating complex, multifactorial diseases like cancer, diabetes, and neurodegenerative disorders. nih.govresearchgate.net This has led to the rise of multi-target drug design, which aims to create single molecules that can modulate multiple biological targets simultaneously, potentially leading to enhanced efficacy and a better safety profile. nih.govspringernature.com

The structure of this compound provides a versatile scaffold that is well-suited for a multi-target-directed ligand (MTDL) approach. The key features that enable this are:

Multiple Functional Groups: The molecule possesses several key functional groups: a primary aromatic amine, a methyl group, a phenyl ring, and the acetohydrazide moiety. Each of these can be systematically modified to tune binding affinities for different targets.

Privileged Scaffold: The core phenylhydrazide structure can be considered a "privileged scaffold," a molecular framework that is capable of binding to multiple, often unrelated, biological targets.

Hybridization Potential: The acetohydrazide portion can act as a linker to combine the phenylhydrazine pharmacophore with other known pharmacophores for different targets, creating hybrid molecules with dual or multiple activities.

For example, in the context of metabolic syndrome, researchers have designed compounds to simultaneously act on targets like G protein-coupled receptor 40 (GPR40) and aldose reductase (AKR1B1). researchgate.net Similarly, for Alzheimer's disease, MTDLs have been developed to inhibit both cholinesterases and monoamine oxidases. Following this strategy, the this compound scaffold could be rationally modified to interact with multiple targets implicated in a specific complex disease.

Integration of Advanced Experimental and Computational Techniques

Modern drug discovery heavily relies on the synergy between experimental synthesis and advanced computational methods to accelerate the identification and optimization of lead compounds. springernature.com For a novel compound like this compound, these techniques are invaluable for predicting its properties and guiding its development.

Computational Modeling and Simulation:

Molecular Docking: This technique can predict the preferred binding orientation of this compound and its derivatives within the active site of a target protein. nih.gov It allows for virtual screening against libraries of biological targets to identify potential interactions and prioritize experimental testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. springernature.com By synthesizing a small library of derivatives of this compound and evaluating their activity, a QSAR model could be built to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

Density Functional Theory (DFT): DFT calculations can provide insights into the electronic properties of the molecule, such as its molecular orbital energies (HOMO-LUMO), electrostatic potential, and reactivity descriptors. nih.gov This information helps in understanding the molecule's intrinsic stability and reactivity.

Advanced Experimental Techniques:

High-Throughput Screening (HTS): Once synthetic routes are established, HTS can be used to rapidly test this compound and a library of its derivatives against a wide array of biological targets to identify initial "hits."

Structural Biology: If a promising interaction is identified, techniques like X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to its target protein. This provides invaluable information for structure-based drug design and lead optimization.

Challenges and Opportunities in Hydrazide Research

While the hydrazide moiety offers significant potential, its exploration is not without challenges. The primary challenges include managing reactivity and potential toxicity, which requires careful molecular design and thorough evaluation. researchgate.net

Challenges:

Synthetic Complexity: The synthesis of certain substituted hydrazides can be challenging, sometimes requiring multi-step procedures or the use of protecting groups to avoid side reactions. ijpsr.com

Metabolic Instability: The hydrazide or hydrazine (B178648) moiety can sometimes be metabolically labile, leading to potential issues with pharmacokinetics or the formation of reactive metabolites.

Selectivity: Achieving high selectivity for a specific biological target over others can be difficult and requires extensive structure-activity relationship (SAR) studies.

Opportunities:

Therapeutic Potential: The vast chemical space accessible from the hydrazide scaffold presents a significant opportunity for discovering novel drugs for a wide range of diseases, particularly in areas with unmet medical needs like drug-resistant infections and complex neurodegenerative disorders. researchgate.netsemanticscholar.org

Scaffold for Combinatorial Chemistry: The reactivity of the hydrazide group makes it an excellent handle for combinatorial synthesis, allowing for the rapid generation of large libraries of diverse compounds for screening.

Platform for MTDLs: As discussed, the inherent properties of hydrazides make them ideal starting points for the rational design of multi-target agents, a key strategy for tackling complex diseases. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.